3-(3-methyl-1H-pyrazol-1-yl)-6-{4-[2-(propan-2-yl)pyrimidin-4-yl]piperazin-1-yl}pyridazine
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Overview
Description
3-(3-methyl-1H-pyrazol-1-yl)-6-{4-[2-(propan-2-yl)pyrimidin-4-yl]piperazin-1-yl}pyridazine is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by the presence of atoms other than carbon in their ring structures, which often include nitrogen, oxygen, or sulfur
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-methyl-1H-pyrazol-1-yl)-6-{4-[2-(propan-2-yl)pyrimidin-4-yl]piperazin-1-yl}pyridazine typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyrazole ring, followed by the formation of the pyrimidine and piperazine rings. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification techniques, such as chromatography and crystallization, can help achieve the required quality and consistency. Safety measures and environmental considerations are also crucial in the industrial production of such complex molecules.
Chemical Reactions Analysis
Types of Reactions
3-(3-methyl-1H-pyrazol-1-yl)-6-{4-[2-(propan-2-yl)pyrimidin-4-yl]piperazin-1-yl}pyridazine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Halogenating agents, nucleophiles, and electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of hydroxylated or carboxylated derivatives, while reduction may yield amines or alcohols.
Scientific Research Applications
3-(3-methyl-1H-pyrazol-1-yl)-6-{4-[2-(propan-2-yl)pyrimidin-4-yl]piperazin-1-yl}pyridazine has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, such as enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic properties, including anticancer, antimicrobial, and anti-inflammatory activities.
Industry: Utilized in the development of new materials, such as polymers and catalysts.
Mechanism of Action
The mechanism of action of 3-(3-methyl-1H-pyrazol-1-yl)-6-{4-[2-(propan-2-yl)pyrimidin-4-yl]piperazin-1-yl}pyridazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor, modulating its signaling pathways. The exact mechanism depends on the specific biological context and the target molecule involved.
Comparison with Similar Compounds
Similar Compounds
3-methyl-1H-pyrazol-1-yl derivatives: These compounds share the pyrazole ring structure and may exhibit similar biological activities.
Pyrimidin-4-yl derivatives: Compounds with the pyrimidine ring structure may have comparable chemical properties and applications.
Piperazin-1-yl derivatives: These compounds often have similar pharmacological profiles due to the presence of the piperazine ring.
Uniqueness
The uniqueness of 3-(3-methyl-1H-pyrazol-1-yl)-6-{4-[2-(propan-2-yl)pyrimidin-4-yl]piperazin-1-yl}pyridazine lies in its multi-functionalized structure, which combines three different heterocyclic rings. This structural complexity allows for a wide range of chemical reactivity and potential biological activities, making it a valuable compound for research and development in various scientific fields.
Properties
Molecular Formula |
C19H24N8 |
---|---|
Molecular Weight |
364.4 g/mol |
IUPAC Name |
3-(3-methylpyrazol-1-yl)-6-[4-(2-propan-2-ylpyrimidin-4-yl)piperazin-1-yl]pyridazine |
InChI |
InChI=1S/C19H24N8/c1-14(2)19-20-8-6-16(21-19)25-10-12-26(13-11-25)17-4-5-18(23-22-17)27-9-7-15(3)24-27/h4-9,14H,10-13H2,1-3H3 |
InChI Key |
PETFMKJZCMBGSI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C=C1)C2=NN=C(C=C2)N3CCN(CC3)C4=NC(=NC=C4)C(C)C |
Origin of Product |
United States |
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